molecular formula C12H11Cl2N3O2S B3722095 N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

Cat. No. B3722095
M. Wt: 332.2 g/mol
InChI Key: PFFNNHVMMLCMEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is commonly referred to as DCETU and is widely used in the field of biochemistry and pharmacology.

Mechanism of Action

DCETU exerts its herbicidal and fungicidal effects by inhibiting the activity of photosynthetic electron transport chain in plants. It binds to the QB site of the D1 protein in photosystem II, which results in the inhibition of electron transfer from QA to QB. This inhibition leads to the production of reactive oxygen species, which ultimately results in the death of the plant or fungus.
Biochemical and physiological effects:
DCETU has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of glutathione S-transferase, which is an enzyme that plays a critical role in detoxification of xenobiotics. Additionally, DCETU has been shown to induce oxidative stress in cells, which can lead to apoptosis.

Advantages and Limitations for Lab Experiments

DCETU has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used in a wide range of experiments. Additionally, it has been extensively studied, which makes it a well-characterized compound. However, DCETU also has some limitations. It is highly toxic and must be handled with care. Additionally, its effects on different cell types and organisms can vary, which can make it difficult to interpret results.

Future Directions

There are several future directions for research on DCETU. One area of research could focus on the development of DCETU analogs with improved properties and reduced toxicity. Additionally, the use of DCETU in combination with other compounds could be explored to enhance its efficacy. Finally, the potential use of DCETU in the treatment of viral and bacterial infections and cancer could be further investigated.
Conclusion:
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea is a unique and versatile compound that has gained significant attention in scientific research. Its ability to inhibit the activity of photosynthetic electron transport chain in plants, as well as its antiviral, antibacterial, and anticancer properties, make it a promising compound for future research. However, its toxicity and variability in effects on different cell types and organisms must be taken into consideration when interpreting results.

Scientific Research Applications

DCETU has been widely used in scientific research due to its unique properties and potential applications. It is commonly used as a herbicide and fungicide due to its ability to inhibit the activity of photosynthetic electron transport chain in plants. Additionally, DCETU has been shown to exhibit antiviral, antibacterial, and anticancer properties.

properties

IUPAC Name

(3Z)-1-(3,4-dichlorophenyl)-3-(5-ethyl-4-oxo-1,3-thiazolidin-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-2-9-10(18)16-12(20-9)17-11(19)15-6-3-4-7(13)8(14)5-6/h3-5,9H,2H2,1H3,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFFNNHVMMLCMEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)NC(=NC(=O)NC2=CC(=C(C=C2)Cl)Cl)S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1C(=O)N/C(=N/C(=O)NC2=CC(=C(C=C2)Cl)Cl)/S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 2
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 3
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 4
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 5
Reactant of Route 5
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea
Reactant of Route 6
Reactant of Route 6
N-(3,4-dichlorophenyl)-N'-(5-ethyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)urea

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